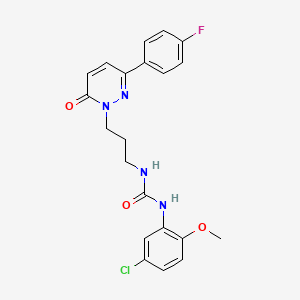

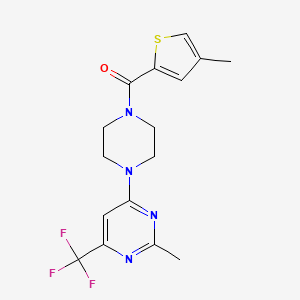

![molecular formula C21H21NO4 B2568440 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one CAS No. 877810-72-5](/img/structure/B2568440.png)

1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis , functionalization , and their pharmacological application were published.

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Applications De Recherche Scientifique

Dearomatization Chemistry

1’-(2-Methoxybenzoyl)spiro[chromane-2,4’-piperidine]-4-one: is involved in dearomatization reactions. Dearomatization transforms aromatic compounds into structurally diverse three-dimensional polycyclic molecules. In this context, phenols are commonly converted into cyclohexadienones. The compound’s “two-birds-with-one-stone” strategy combines dearomatization of phenols with direct α-C(sp³)–H bond functionalization of oxygen, resulting in spiro[chromane-3,1’-cyclohexane]-2’,4’-dien-6’-ones .

Structure Derivatization

Derivatization studies enhance the utility of this compound. By modifying its structure, researchers can tailor its properties for specific applications. For instance, 8-(tert-butyl)-2-phenyl-4’-(piperidin-1-yl)spiro[chromane-3,1’-cyclohexane]-2’,4’-dien-6’-one has been synthesized .

Synthetic Methodology Development

Researchers continue to refine synthetic methods for producing this spirocyclic compound. Novel approaches enhance accessibility and scalability, facilitating further research and applications.

Orientations Futures

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on improving these methods and exploring the potential applications of these compounds in the pharmaceutical industry.

Propriétés

IUPAC Name |

1'-(2-methoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-25-18-8-4-3-7-16(18)20(24)22-12-10-21(11-13-22)14-17(23)15-6-2-5-9-19(15)26-21/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCOBURYADGRGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

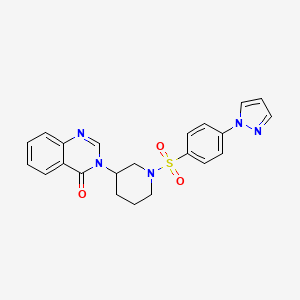

![N-(1-cyanocyclopentyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2568360.png)

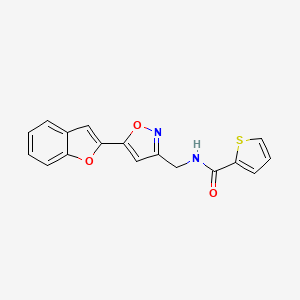

![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2568361.png)

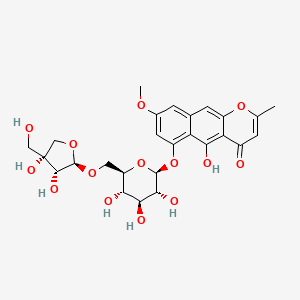

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2568367.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2568371.png)

![4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2568377.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2568380.png)